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2,4-Dimethylbenzaldehyde oxime

Cat. No.: B12018885
M. Wt: 149.19 g/mol
InChI Key: ZXOXSHIAPHLSAV-UXBLZVDNSA-N
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Description

Significance of Oximes as Intermediates in Advanced Organic Synthesis

Oximes are a class of organic compounds characterized by the functional group C=N-OH. numberanalytics.com They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comvedantu.com This reaction is a cornerstone of organic synthesis, providing a versatile pathway to a wide range of derivatives crucial in pharmaceuticals and materials science. numberanalytics.comnumberanalytics.com

The importance of oximes lies in their role as key intermediates for synthesizing various organic compounds, including:

Amines: Through reduction reactions. vedantu.com

Nitriles: Via dehydration reactions. numberanalytics.com

Amides: Through the Beckmann rearrangement. vedantu.com

Heterocycles: Serving as precursors for nitrogen-containing ring systems. numberanalytics.com

Oximes can also be converted into oxime radicals, which are valuable in synthesizing nitrogen-containing heterocycles, amino alcohols, and amines. rsc.orgnih.gov This versatility makes oxime chemistry an indispensable tool for constructing complex molecular architectures. numberanalytics.com

Overview of Research Trajectories for Aryl Aldoximes

Aryl aldoximes, a subclass of oximes derived from aromatic aldehydes, are a particular focus of research due to their wide-ranging applications. numberanalytics.com Current research trajectories for aryl aldoximes are diverse and include:

Synthesis of Heterocyclic Compounds: Aryl aldoximes are frequently used as precursors for synthesizing various heterocyclic compounds like isoxazoles and benzoxazoles. medcraveonline.com For instance, the oxidative cycloaddition of aldoximes with unsaturated substrates is an efficient method for creating isoxazole (B147169) derivatives.

Catalysis: Research is ongoing to develop new catalytic systems for the synthesis and transformation of aryl aldoximes. This includes the use of transition metal catalysts, such as copper, for reactions like the synthesis of N-arylamides from aldoximes and aryl halides. medcraveonline.comacs.org

Green Chemistry: There is a growing emphasis on developing environmentally friendly methods for synthesizing aldoximes. This includes solvent-free reactions and the use of less toxic reagents. smolecule.com A novel, eco-friendly reaction involving aromatic aldehydes, ethylenediamine (B42938), and Oxone® in water has been developed to produce aldoximes in high yields. mdpi.com

Mechanistic Studies: Detailed investigations into the reaction mechanisms of aryl aldoximes are being conducted to better understand their reactivity and to design more efficient synthetic routes. bohrium.com

Scope and Focus of Academic Inquiry into 2,4-Dimethylbenzaldehyde (B100707) Oxime

Academic research on 2,4-dimethylbenzaldehyde oxime has centered on its utility as a reactant and intermediate in various organic transformations. Key areas of investigation include:

Cycloaddition Reactions: this compound has been utilized in 1,3-dipolar cycloaddition reactions to synthesize complex heterocyclic structures. For example, it has been reacted with N-methyl-substituted tricyclic imides to form new isoxazoline (B3343090) derivatives. chem-soc.si

Oxidative Cycloaddition: The compound undergoes oxidative cycloaddition reactions mediated by hypervalent iodine reagents. This process generates nitrile oxides in situ, which then react with dipolarophiles to yield substituted isoxazoles. Research has shown that the reaction of (E)-2,4-dimethylbenzaldehyde oxime in this manner can produce the corresponding isoxazole product in high yield.

Synthesis of Derivatives: It serves as a precursor for synthesizing other functionalized molecules. For instance, it has been used in the preparation of oxime ethers through a light-mediated dehydrogenation cross-coupling reaction. patsnap.com

The structural features of this compound, such as the planar aromatic ring and the specific configuration of the oxime group, influence its reactivity and are a subject of study. smolecule.com

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₁NO cymitquimica.com
AppearanceWhite solid
Melting Point86.0-86.9 °C

Spectroscopic Data of a Derivative

A study on a related compound, 2,4-dimethylbenzaldehyde-O-2-tetrahydrofuryl oxime ether, provides the following ¹H NMR data:

Chemical Shift (δ)MultiplicityAssignment
8.32s1H
7.64d1H
6.99d2H
5.92-5.86m1H
4.08-3.91m2H
2.38s3H
2.31s3H
2.16–2.00m3H
1.97–1.86m1H
Source: patsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B12018885 2,4-Dimethylbenzaldehyde oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(NE)-N-[(2,4-dimethylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)8(2)5-7/h3-6,11H,1-2H3/b10-6+

InChI Key

ZXOXSHIAPHLSAV-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/O)C

Canonical SMILES

CC1=CC(=C(C=C1)C=NO)C

Origin of Product

United States

Reactivity and Synthetic Transformations of 2,4 Dimethylbenzaldehyde Oxime

Formation of Heterocyclic Compounds

The oxime moiety of 2,4-dimethylbenzaldehyde (B100707) oxime serves as a precursor for the in situ generation of nitrile oxides, which are highly reactive 1,3-dipoles. These intermediates readily participate in cycloaddition reactions to furnish five-membered heterocyclic rings, most notably isoxazoles.

Nitrile Oxide Generation via Oxidative Cycloaddition

The transformation of 2,4-dimethylbenzaldehyde oxime into the corresponding nitrile oxide is a key step for its utilization in heterocyclic synthesis. core.ac.uk This is typically achieved through oxidation. Various oxidizing agents can be employed for this purpose, including hypervalent iodine reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) and (diacetoxyiodo)benzene (B116549) (DIB). core.ac.ukmdpi.com The in situ generation of the nitrile oxide from the oxime is advantageous as it circumvents the isolation of the often unstable nitrile oxide species. core.ac.ukmdpi.com Another method involves the use of an Oxone-NaCl-Na2CO3 system, which can also effectively generate nitrile oxides from aldoximes. mdpi.com The general transformation is depicted in the following reaction scheme:

This compound → 2,4-Dimethylbenzonitrile (B1265751) Oxide

This reactive intermediate is then immediately trapped by a dipolarophile in the reaction mixture.

Regioselective Isoxazole (B147169) Synthesis through 1,3-Dipolar Cycloaddition

Once generated, the 2,4-dimethylbenzonitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as an alkene or alkyne, to yield isoxazole derivatives. core.ac.ukdergipark.org.tr This reaction is a powerful tool for the construction of the isoxazole ring system, which is a common motif in many biologically active compounds. core.ac.uknih.gov The cycloaddition is often highly regioselective, with the substituent on the nitrile oxide (the 2,4-dimethylphenyl group) ending up at the 3-position of the isoxazole ring, and the substituent from the dipolarophile at the 5-position when terminal alkenes are used. mdpi.com The regioselectivity can be controlled by the choice of reactants and reaction conditions. nih.gov For instance, the reaction of the nitrile oxide with terminal alkenes typically yields 3,5-disubstituted isoxazolines. mdpi.com The synthesis of isoxazoles via this method is considered an efficient and green process. core.ac.uk

Redox and Functional Group Interconversions

Beyond its use in cycloaddition reactions, the oxime functionality of this compound can be converted into other valuable functional groups through hydrolysis, dehydration, and reduction.

Hydrolysis to Parent Aldehydes

The oxime group can be hydrolyzed back to the parent aldehyde, 2,4-dimethylbenzaldehyde. This reaction is typically carried out under acidic conditions, often by heating with a dilute acid. evitachem.comevitachem.com This transformation is essentially the reverse of the oxime formation and can be useful if the oxime is used as a protecting group for the aldehyde.

Reaction Conditions for Hydrolysis:

Reagent Conditions Product

Dehydration to Nitriles

Dehydration of this compound provides a direct route to 2,4-dimethylbenzonitrile. ontosight.ai This transformation is a common and useful method for the synthesis of nitriles from aldehydes. ujconline.netasianpubs.org A variety of dehydrating agents and conditions can be employed to effect this conversion. These include acidic or thermal conditions, with reagents such as acetic anhydride (B1165640) or phosphorus oxychloride. Industrial processes may utilize dimethylformamide (DMF) at elevated temperatures. Catalytic methods using reagents like nickel sulfate (B86663) or ferrous sulfate in DMF under reflux have also been reported to be effective for the one-pot synthesis of nitriles from the corresponding aldehyde and hydroxylamine (B1172632) hydrochloride. ujconline.netasianpubs.orgscribd.com

Dehydration Reagents and Conditions:

Reagent/Catalyst Conditions Product
Acetic Anhydride - 2,4-Dimethylbenzonitrile
Phosphorus Oxychloride - 2,4-Dimethylbenzonitrile
DMF 120-150°C 2,4-Dimethylbenzonitrile
Nickel Sulfate/DMF Reflux 2,4-Dimethylbenzonitrile

Reduction to Amines

The reduction of the oxime functionality in this compound leads to the formation of the corresponding primary amine, 2,4-dimethylbenzylamine. This reaction is a valuable method for the synthesis of amines from aldehydes or ketones via their oxime derivatives. A variety of reducing agents can be used for this transformation, although specific examples for this compound are not detailed in the provided search results. However, general methods for oxime reduction are well-established in organic chemistry.

Formation of Oxime Ethers

The formation of oxime ethers from this compound represents a key transformation, yielding products with applications in various fields of chemical synthesis. One notable method involves a visible light-triggered synthesis.

Detailed research findings have demonstrated the successful synthesis of (E)-2,4-dimethylbenzaldehyde O-tetrahydrofuran-2-yl oxime. rsc.orgpatsnap.com In a typical procedure, this compound is reacted with tetrahydrofuran (B95107) in the presence of tetrabromomethane and molecular sieves, all suspended in anhydrous n-butyl acetate (B1210297). rsc.org The reaction mixture is irradiated with a blue LED light for a period of 5 hours. This method has been shown to be highly efficient, affording the desired oxime ether product in a high yield. rsc.orgpatsnap.com

The reaction proceeds under mild conditions, highlighting the utility of photoredox catalysis in achieving this transformation. The use of visible light as an energy source presents a greener and more sustainable approach compared to traditional heating methods. A specific example of this synthesis yielded the product as a yellow oil. rsc.org

Table 1: Synthesis of (E)-2,4-dimethylbenzaldehyde O-tetrahydrofuran-2-yl oxime

Reactant 1Reactant 2Catalyst/MediatorSolventConditionsProductYield
This compoundTetrahydrofuranTetrabromomethaneAnhydrous n-butyl acetateBlue LED (2 x 3 W), 5 h, Argon atmosphere(E)-2,4-dimethylbenzaldehyde O-tetrahydrofuran-2-yl oxime93%

Data sourced from a visible light-triggered synthesis protocol. rsc.orgpatsnap.com

Novel Rearrangement Reactions and Fluoroformamidine Formation

Recent advancements in synthetic methodology have introduced novel rearrangement reactions of oximes, leading to the formation of valuable nitrogen- and fluorine-containing functional groups like fluoroformamidines. acs.org While a specific example for this compound is not detailed in the reviewed literature, the general applicability of the method to a range of substituted aldoximes suggests its potential for this substrate. acs.orgbrynmawr.edu

This transformation is typically achieved through a modified Beckmann rearrangement. brynmawr.edunih.gov The methodology involves the reaction of an oxime with a sulfone iminium fluoride (B91410) (SIF) reagent. nih.gov This reagent facilitates the rearrangement of in situ-generated amidoximes to fluoroformamidines. acs.org The reactions are notably rapid, often reaching completion in as little as 60 seconds at room temperature, and produce high yields. acs.org

The substrate scope of this reaction has been explored, demonstrating that various phenyl-derived R groups on the oxime are well-tolerated. acs.org Importantly, the methodology has been successfully applied, albeit with reduced conversion, to sterically hindered substrates such as the oxime derived from 2,6-dimethylbenzaldehyde (B72290). acs.org This tolerance for ortho-substituted substrates indicates that this compound is a viable candidate for this novel rearrangement to form the corresponding fluoroformamidine. The proposed reaction would proceed via an imidoyl fluoride intermediate. nih.gov

Table 2: General Conditions for Fluoroformamidine Synthesis from Aldoximes

Substrate ClassReagent 1Reagent 2SolventConditionsProduct Class
Aryl AldoximesSulfone Iminium Fluoride (SIF)TriethylamineAcetonitrileRoom Temperature, 60 secondsFluoroformamidines

General conditions derived from studies on the rearrangement of various oximes. acs.orgbrynmawr.edu

Structural Elucidation and Spectroscopic Characterization of 2,4 Dimethylbenzaldehyde Oxime and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and bond vibrations within a molecule.

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 2,4-dimethylbenzaldehyde (B100707) oxime, the IR spectrum reveals several key vibrational frequencies that are characteristic of its structure.

A notable feature in the IR spectrum is the O-H stretching vibration of the oxime group, which typically appears as a broad band in the region of 3300-3400 cm⁻¹. The C=N stretching vibration of the imine group is another significant absorption, generally observed around 1589-1610 cm⁻¹. dergipark.org.tr The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. Furthermore, the C-H bending vibrations of the methyl groups are also identifiable.

Specific IR data for related compounds, such as 2,4-dimethoxybenzaldehyde (B23906) oxime, show characteristic peaks at 2944, 1610, 1504, 1466, 1414, 1270, 1206, 1112, 1026, 922, and 832 cm⁻¹. dergipark.org.tr For 4-chlorobenzaldehyde (B46862) oxime, the IR spectrum (ATR) shows peaks at 3301 cm⁻¹ (O-H), 1589 cm⁻¹ (C=N), 1496 cm⁻¹ (C-N), and 971 cm⁻¹ (C-H). dergipark.org.tr These values provide a reference for the expected vibrational modes in 2,4-dimethylbenzaldehyde oxime.

Table 1: Characteristic Infrared (IR) Frequencies for Oxime Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
O-H Stretching 3300-3400 dergipark.org.tr
C=N Stretching 1589-1610 dergipark.org.tr
Aromatic C-H Stretching >3000
Aromatic C=C Stretching 1400-1600 dergipark.org.tr
C-N Stretching ~1496 dergipark.org.tr
C-H Bending ~971 dergipark.org.tr

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that result in a change in polarizability. While specific Raman data for this compound is not extensively detailed in the provided search results, a database of Raman spectra for various compounds, including 2,4-dimethylbenzaldehyde, is available. squarespace.com The Raman spectrum of the parent aldehyde would show strong bands for the aromatic ring vibrations and the carbonyl stretch, which would be replaced by the C=N stretch in the oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopic Assignments

Proton NMR (¹H NMR) spectroscopy is crucial for determining the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals for the different types of protons.

The proton of the oxime hydroxyl group (-NOH) typically appears as a broad singlet. The chemical shift of this proton can vary depending on the solvent and concentration. The azomethine proton (-CH=N) gives a characteristic singlet, with a chemical shift that can be influenced by the stereochemistry (E/Z isomerism) of the oxime. A study on the synthesis of (E)-2,4-dimethylbenzaldehyde O-tetrahydrofuran-2-yl oxime reported the azomethine proton signal at δ 8.32 ppm. rsc.org Another report on the oximation of 2,4-dimethylbenzaldehyde mentions the formation of the oxime. semanticscholar.org

The aromatic protons on the benzene (B151609) ring will show a specific splitting pattern. The proton at the 6-position (ortho to the oxime group) is expected to appear as a doublet, while the protons at the 3- and 5-positions will also show characteristic splitting. The two methyl groups at the 2- and 4-positions will each give rise to a singlet, with their chemical shifts being slightly different due to their different positions on the aromatic ring. For the related 3,4-dimethylbenzaldehyde (B1206508) oxime, the methyl groups appear as a single peak at δ 2.23 ppm in DMSO-d6. rsc.org In a derivative of 2,4-dimethylbenzaldehyde, the two methyl groups were observed as singlets at δ 2.37 and 2.32 ppm in CDCl₃. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2,4-Dimethylbenzaldehyde Derivatives in CDCl₃

Proton Assignment 2-(3,4-Dimethylphenyl)naphtho[1,2-d]thiazole rsc.org (E)-2,4-dimethylbenzaldehyde O-tetrahydrofuran-2-yl oxime rsc.org
-CH=N - 8.32 (s)
Aromatic-H 7.21-7.97 (m) 6.99 (d), 7.64 (d)
2-CH₃ 2.32 (s) 2.38 (s)
4-CH₃ 2.37 (s) 2.31 (s)

Carbon (¹³C) NMR Spectroscopic Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon of the azomethine group (C=N) is a key diagnostic peak, typically resonating in the downfield region of the spectrum. For a derivative, (E)-2,4-dimethylbenzaldehyde O-tetrahydrofuran-2-yl oxime, this carbon appears at δ 148.9 ppm. rsc.org The aromatic carbons will have chemical shifts in the typical aromatic region (δ 110-160 ppm). The carbons attached to the methyl groups (C-2 and C-4) and the carbon attached to the oxime group (C-1) will have distinct chemical shifts. The methyl carbons will appear in the upfield region of the spectrum. In the aforementioned derivative, the methyl carbons were observed at δ 21.3 and 19.7 ppm. rsc.org

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for (E)-2,4-dimethylbenzaldehyde O-tetrahydrofuran-2-yl oxime in CDCl₃ rsc.org

Carbon Assignment Chemical Shift (ppm)
C=N 148.9
Aromatic C 139.8, 136.8, 131.5, 127.5, 127.1, 127.0
2-CH₃ 19.7
4-CH₃ 21.3

Oxygen (¹⁷O) NMR Investigations of Oxime Functionality

Oxygen-17 NMR (¹⁷O NMR) spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide direct information about the electronic environment of the oxygen atom in the oxime functionality. The chemical shift of the oxygen in the oxime's hydroxyl group is sensitive to factors such as hydrogen bonding and conjugation.

Studies on various oximes have shown that the ¹⁷O chemical shifts can vary over a significant range. For example, the ¹⁷O chemical shift for 2,6-dimethylbenzaldehyde (B72290) oxime is reported to be 188 ppm. researchgate.net This provides a valuable reference point for what could be expected for this compound. The chemical shift is influenced by the steric and electronic effects of the substituents on the aromatic ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption properties of aromatic aldehydes and their derivatives, such as oximes, are characterized by transitions involving the π-electrons of the benzene ring and the carbonyl or oxime functional group. For 2,4-dimethylbenzaldehyde, the parent aldehyde of the title oxime, ultraviolet absorption cross-sections have been reported in the wavelength range of 240-320 nm. smolecule.com The absorption spectrum exhibits significant cross-sections in the tropospherically relevant region, with absorption maxima occurring around 290 nm. smolecule.com Specifically, at a wavelength of 254 nm, 2,4-dimethylbenzaldehyde shows an absorption cross-section greater than 10⁻¹⁷ cm² per molecule. smolecule.com

The electronic structure of the carbonyl group (and by extension, the C=N oxime group) involves a π-bond formed from the p-orbitals of the carbon and the heteroatom (oxygen or nitrogen), and non-bonding (n) orbitals on the heteroatom. ugr.es This configuration gives rise to characteristic electronic transitions, namely n → π* and π → π*. nih.gov In related substituted benzaldehyde (B42025) oximes, these transitions are readily observed in their UV-Vis spectra. nih.gov The polarity of the C=N double bond and the presence of substituents on the aromatic ring can influence the energy of these transitions and thus the position of the absorption maxima. ugr.es

Below is a data table summarizing the reported UV absorption characteristics for the parent aldehyde.

CompoundWavelength Range (nm)Absorption Maximum (λmax)Notes
2,4-Dimethylbenzaldehyde240-320~290 nmData pertains to the parent aldehyde, not the oxime. smolecule.com

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a specific crystal structure determination for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD) based on the conducted search, analysis of closely related structures provides significant insight into the expected solid-state conformation and packing. The following sections discuss crystallographic data from substituted benzaldehyde oximes, such as (E)-4-Chloro-2,6-dimethylbenzaldehyde O-methyloxime and various para-substituted halogenated benzaldehyde oximes, to infer the likely structural characteristics of the title compound.

The table below presents crystallographic data for several related benzaldehyde oxime derivatives.

CompoundCrystal SystemSpace GroupReference
(E)-4-Chloro-2,6-dimethylbenzaldehyde O-methyloximeTriclinic iucr.org
4-Fluorobenzaldehyde oxime (4-FBO)MonoclinicP2₁/c rsc.org
4-Chlorobenzaldehyde oxime (4-CBO)Triclinic rsc.org
4-Bromobenzaldehyde (B125591) oxime (4-BBO)Triclinic rsc.org
4-Isobutoxybenzaldehyde oximeMonoclinicP2₁/n researchgate.net
(E)-Benzaldehyde O-{[3-(pyridin-3-yl)isoxazol-5-yl]methyl}oximeOrthorhombicPca2₁ nih.gov

Analysis of related crystal structures reveals characteristic bond lengths and angles for the oxime moiety. The C=N bond is typically in the range of 1.27-1.28 Å, and the N-O bond is around 1.40-1.41 Å. The C=N-O angle is generally observed to be approximately 111-112°.

Intermolecular interactions are critical in dictating the crystal packing. In almost all studied benzaldehyde oximes, a common feature is the formation of centrosymmetric dimers through strong O-H···N hydrogen bonds between the oxime groups of two adjacent molecules. iucr.orgrsc.org The O···N distance in these interactions is a key parameter. In addition to these primary hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π–π stacking are often observed, contributing to the stability of the three-dimensional crystal lattice. rsc.org In halogenated derivatives, halogen-specific interactions like Cl···Cl, Br···Br, and I···O play a significant role in the molecular assembly. rsc.org For example, in 4-bromobenzaldehyde oxime, Type-II Br···Br interactions connect the hydrogen-bonded dimers into zig-zag chains. rsc.org

The table below summarizes key interaction data for para-halogenated benzaldehyde oximes.

CompoundPrimary InteractionOther Key InteractionsReference
4-Fluorobenzaldehyde oxime (4-FBO)O–H···N and C–H···F hydrogen bondsWeak π–π and C–H···π interactions rsc.org
4-Chlorobenzaldehyde oxime (4-CBO)O–H···N hydrogen-bonded dimersCl···Cl interactions rsc.org
4-Bromobenzaldehyde oxime (4-BBO)O–H···N hydrogen-bonded dimersType-II Br···Br interactions rsc.org
4-Iodobenzaldehyde oxime (4-IBO)O–H···N hydrogen-bonded dimersI···O interactions, weak π–π interactions rsc.org

The conformation of benzaldehyde oximes in the solid state is defined by the relative orientation of the oxime group with respect to the aromatic ring. In (E)-4-Chloro-2,6-dimethylbenzaldehyde O-methyloxime, the oxime side chain is nearly planar, but it is twisted out of the plane of the benzene ring. iucr.org The dihedral angle between the plane of the oxime moiety and the benzene ring plane was found to be 23.3°. iucr.org This torsion is a common feature in aromatic aldoximes and is influenced by both steric effects from substituents (like the ortho-methyl groups) and crystal packing forces. iucr.org For aromatic aldoximes lacking ortho substituents, this dihedral angle can vary significantly, with reported values ranging from 1° to 33°. iucr.org The (E)-configuration of the oxime group (where the -OH group is anti to the aldehyde hydrogen) is typically the most stable and is the conformation observed in these crystal structures.

Computational Chemistry and Theoretical Studies on 2,4 Dimethylbenzaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecules. For 2,4-Dimethylbenzaldehyde (B100707) oxime, these calculations are typically performed using Density Functional Theory (DFT), which offers a balance between accuracy and computational cost.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The geometry of 2,4-Dimethylbenzaldehyde oxime is optimized to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. This process involves calculating bond lengths, bond angles, and dihedral angles. For instance, studies on analogous compounds like m-nitrobenzaldehyde oxime (MNBO) have been performed using the B3LYP functional with basis sets such as 6-31+G(d,p) and 6-311++G(d,p) to determine these parameters. While detailed computational studies on this compound are not extensively available, related research indicates it exhibits a planar aromatic ring and a syn-periplanar configuration of the oxime group (-C=N-OH). smolecule.com

Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzaldehyde (B42025) Oxime (m-nitrobenzaldehyde oxime) using B3LYP/6-311++G(d,p)

Parameter Bond/Angle Calculated Value
Bond Length (Å) C-N 1.285
N-O 1.391
C=N 1.285
C-C (ring) 1.387 - 1.401
Bond Angle (º) C=N-O 111.4
C-C-N 120.5

Note: This data is for m-nitrobenzaldehyde oxime and serves as a representative example of DFT calculations for this class of compounds.

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For example, in a study on 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, TD-DFT calculations were used to determine the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions, which are often characterized by contributions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 2: Representative TD-DFT Calculated Electronic Absorption Spectral Data for a Substituted Benzaldehyde Oxime

Parameter Value
Calculated λmax (nm) 478, 363, 329
Oscillator Strength (f) 0.23, 0.15, 0.31

| Major Contribution | HOMO -> LUMO |

Note: This data is for 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime and is illustrative of the data obtained via TD-DFT analysis.

Table 3: Representative NBO Analysis for a Substituted Oxime Derivative biointerfaceresearch.com

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) O σ*(C-N) 18.5
π(C=N) π*(C-C) 20.1

Note: Data is illustrative for a quinoxaline (B1680401) oxime ether derivative and represents typical stabilization energies found in such systems.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions.

Molecular Electrostatic Potential (MEP) Mapping.biointerfaceresearch.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule. These maps illustrate the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red and yellow colors indicate negative potential (electron-rich areas, such as around oxygen or nitrogen atoms), while blue colors represent positive potential (electron-poor areas, such as around acidic hydrogen atoms). These maps are crucial for predicting sites of chemical reactivity. biointerfaceresearch.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis.longdom.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A small energy gap suggests high reactivity and a greater ease of electronic transitions. researchgate.net

Table 4: Representative FMO Analysis for a Substituted Benzaldehyde Oxime

Parameter Energy (eV)
E_HOMO -6.2
E_LUMO -2.5

| Energy Gap (ΔE) | 3.7 |

Note: Values are illustrative, based on a related azo-substituted benzaldehyde oxime.

NMR Chemical Shift Prediction and Correlation with Experimental Data.niscpr.res.inresearchgate.net

Computational methods, particularly DFT, can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are then compared with experimentally obtained NMR data to verify the molecular structure. A good correlation between the predicted and experimental values provides strong support for the determined structure. researchgate.net

Table 5: Representative Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for a Substituted Benzaldehyde Oxime (m-nitrobenzaldehyde oxime)

Atom Experimental 1H Calculated 1H Experimental 13C Calculated 13C
CH (oxime) 8.15 8.09 147.2 146.8
OH (oxime) 11.5 11.4 - -

| CH (ring) | 7.5 - 8.4 | 7.4 - 8.3 | 122 - 135 | 121 - 134 |

Note: This data is for m-nitrobenzaldehyde oxime and serves as a representative example.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions involving this compound. Through theoretical calculations, researchers can model reaction trajectories, identify transition states, and determine the energetics of various pathways, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a prominent method used to study the electronic structure and reactivity of oxime derivatives. DFT calculations can predict sites susceptible to electrophilic or nucleophilic attack by analyzing frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For substituted benzaldehyde oximes, the HOMO is typically localized on the oxime group and the aromatic π-system, while the LUMO is often associated with the antibonding π* orbital of the imine group.

Quantum chemical calculations have been instrumental in distinguishing between different mechanistic possibilities, such as concerted versus stepwise pathways in cycloaddition reactions. amazonaws.com For instance, in 1,3-dipolar cycloadditions, a reaction type that oximes can participate in after conversion to nitrile oxides, computational studies can calculate the activation energies for both concerted and stepwise mechanisms to determine the favored route. amazonaws.com

Furthermore, computational models are employed to understand rearrangements and other transformations. For example, in reactions like the Beckmann rearrangement, theoretical studies can elucidate the structure of the intermediate and the transition state, helping to rationalize the observed product distribution. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles are well-established from studies on analogous systems. Computational investigations on the rearrangement of other oxime derivatives have supported stepwise mechanisms involving key intermediates, with calculations identifying turnover-limiting steps and thermodynamically driven isomerizations. acs.org

A proposed reaction pathway for the dimerization of aldoximes, based on experimental results and mechanistic understanding from the literature, involves initial oxidation and chlorination to form a hydroximoyl chloride intermediate, which then undergoes dimerization. mdpi.com Computational modeling could be applied to validate such proposed pathways by calculating the energies of the proposed intermediates and transition states.

Conformational Analysis and Stereochemical Insights

The stereochemistry and conformational preferences of this compound are critical determinants of its physical properties and reactivity. Computational methods, particularly ab initio quantum chemical calculations and DFT, are invaluable for exploring the molecule's conformational landscape and understanding its stereochemical features.

The presence of the dimethyl-substituted benzene (B151609) ring and the C=N double bond of the oxime group gives rise to several potential isomers and conformers. The oxime functional group itself can exist as two stereoisomers, (E) and (Z), depending on the orientation of the hydroxyl group relative to the benzylidene proton. Furthermore, rotation around the C-C single bond between the aromatic ring and the oxime group leads to different conformers, often designated as syn and anti, describing the orientation of the C=N bond relative to the ortho-methyl group.

Computational studies on dimethylbenzaldehyde isomers have shown that the substitution pattern on the aromatic ring significantly influences conformational stability. nih.gov The 2,4-dimethyl substitution pattern in this compound results in greater torsional strain compared to the more symmetrical 2,6-dimethyl isomer. smolecule.com This strain arises from steric interactions between the substituents and the oxime group, which influences the preferred rotational angle of the oxime moiety relative to the plane of the benzene ring.

Theoretical calculations can map the potential energy surface of the molecule by systematically varying key dihedral angles. This analysis reveals the lowest-energy (most stable) conformations and the energy barriers to rotation between them. Such studies, performed on similar molecules like other dimethylbenzaldehyde isomers, have successfully supplemented experimental data from techniques like microwave spectroscopy to provide a comprehensive picture of molecular geometry and internal dynamics. nih.gov

The table below illustrates the type of data that can be generated from computational conformational analysis for the possible isomers of this compound.

Parameter(E)-syn Isomer(E)-anti Isomer(Z)-syn Isomer(Z)-anti Isomer
Relative Energy (kJ/mol) Calculated ValueCalculated ValueCalculated ValueCalculated Value
Dipole Moment (Debye) Calculated ValueCalculated ValueCalculated ValueCalculated Value
Key Dihedral Angle (°) C(ortho)-C-C=NC(ortho)-C-C=NC(ortho)-C-C=NC(ortho)-C-C=N
Predicted Stability High/LowHigh/LowHigh/LowHigh/Low

Note: The values in this table are illustrative of the outputs from computational studies and require specific calculations for this compound.

These theoretical insights into the stable conformations and the energy barriers separating them are crucial for understanding the molecule's spectroscopic signatures and its interaction with other molecules, such as enzymes or reactants.

Advanced Applications of 2,4 Dimethylbenzaldehyde Oxime in Organic Synthesis

Role as a Versatile Synthetic Intermediate

2,4-Dimethylbenzaldehyde (B100707) oxime serves as a valuable intermediate in organic synthesis due to the reactivity of its oxime group. cymitquimica.com This functional group can undergo several key transformations, allowing chemists to access a range of other compound classes.

One of the most common applications is its conversion into the corresponding nitrile. The dehydration of 2,4-dimethylbenzaldehyde oxime yields 2,4-dimethylbenzonitrile (B1265751). ontosight.ai This transformation is significant because the nitrile group itself is a versatile functional handle that can be further hydrolyzed to carboxylic acids or amides, or reduced to amines, making it a gateway to numerous other molecules. ontosight.ai

Furthermore, the oxime can be oxidized to generate a 2,4-dimethylbenzonitrile oxide in situ. This highly reactive intermediate is a 1,3-dipole that readily participates in cycloaddition reactions. For instance, it can react with unsaturated substrates like alkenes or alkynes to form five-membered heterocyclic rings such as isoxazoles and isoxazolines. core.ac.ukevitachem.com This method provides an efficient route to complex heterocyclic structures that might otherwise be difficult to synthesize. core.ac.uk

Another synthetic application is the formation of oxime ethers. This compound can be reacted with various alkylating agents to produce oxime ethers, which are important intermediates in their own right, particularly in the synthesis of agrochemicals and pharmaceuticals. patsnap.com

Key Synthetic Transformations of this compound

TransformationReagents/ConditionsProduct ClassSignificance
DehydrationDehydrating agentsNitrile (2,4-Dimethylbenzonitrile)Intermediate for acids, amides, amines. ontosight.ai
Oxidative CycloadditionOxidizing agent (e.g., hypervalent iodine), unsaturated substrateHeterocycles (e.g., Isoxazoles)Builds complex five-membered rings. core.ac.ukevitachem.com
EtherificationAlkylating agent, baseOxime EthersIntermediates for agrochemicals and pharmaceuticals. patsnap.com

Integration into Catalytic Cycles

While this compound may not typically act as a direct ligand in a catalytic cycle, its parent aldehyde is an important substrate in many modern transition metal-catalyzed reactions. reading.ac.ukacs.org The oxime serves as a stable, crystalline precursor that can be readily converted back to 2,4-dimethylbenzaldehyde when needed, or used in reactions where the aldehyde itself might be too reactive or unstable.

Aldehydes are increasingly used as acyl equivalents in cross-coupling reactions. reading.ac.uk For example, in nickel-catalyzed reactions, an aldehyde can be used to acylate an aryl halide. The catalytic cycle for such a process generally involves the oxidative addition of the aryl halide to a low-valent metal center (e.g., Ni(0)), followed by a step where the aldehyde is incorporated, and finally a reductive elimination step that forms the desired ketone product and regenerates the active catalyst. reading.ac.ukchemie-brunschwig.ch

Similarly, copper-catalyzed reactions have been developed for the amidation of aldehydes. acs.org A proposed mechanism involves a Cu(I)/Cu(II)/Cu(III) catalytic cycle where the aldehyde is a key reactant. acs.org By serving as a stable source for the aldehyde, this compound can be integrated into these advanced synthetic strategies, which are prized for their efficiency and atom economy.

General Catalytic Cycle Involving Aldehyde Substrates

StepDescriptionMetal Center Change (Example)
Oxidative AdditionAn organic halide adds to the metal catalyst.Pd(0) → Pd(II) chemie-brunschwig.ch
Transmetalation / Substrate IncorporationA second organic group (or aldehyde-derived species) is transferred to the metal center.Remains Pd(II) chemie-brunschwig.ch
Reductive EliminationThe two organic groups are coupled, forming the final product and regenerating the catalyst.Pd(II) → Pd(0) chemie-brunschwig.ch

Precursor for Pharmacologically Relevant Scaffolds

A significant application of this compound is its use as a starting material for the synthesis of molecular scaffolds that form the core of many biologically active compounds. patsnap.com These scaffolds are foundational structures upon which various functional groups can be built to create libraries of potential drug candidates.

The synthesis of isoxazoles is a prime example. Isoxazole (B147169) rings are found in a variety of pharmaceutical agents used to treat conditions like bacterial infections. core.ac.uk The oxidative cycloaddition of this compound with an unsaturated partner is a direct and efficient method for preparing 3,4-disubstituted isoxazoles. core.ac.uk In one documented synthesis, the reaction of (E)-2,4-dimethylbenzaldehyde oxime using this method afforded the corresponding isoxazole product in a high yield of 95%. core.ac.uk

Beyond isoxazoles, the related nitrile oxide intermediate can be used to generate other heterocyclic systems like 1,2,4-oxadiazoles. These structures can be further transformed into pharmacologically important cores such as oxadiazolones and amidines. amazonaws.com Additionally, the oxime ethers derived from this compound are themselves considered important building blocks for the preparation of novel drugs. patsnap.com

Pharmacologically Relevant Scaffolds from this compound

ScaffoldSynthetic RoutePharmacological Relevance
IsoxazoleOxidative cycloaddition of the oxime. core.ac.ukCore structure in various pharmaceutical agents, including antibacterials. core.ac.uk
1,2,4-OxadiazoleCycloaddition of the derived nitrile oxide with a cyanamide (B42294) source. amazonaws.comCan be converted to other important cores like oxadiazolones and amidines. amazonaws.com
Oxime EtherEtherification of the oxime. patsnap.comUsed as an effective group in the preparation of new drugs. patsnap.com

Development of Agrochemical Intermediates

In addition to pharmaceuticals, this compound is a precursor for intermediates used in the agrochemical industry. ontosight.aipatsnap.com Many modern pesticides and fungicides are complex organic molecules, and efficient synthetic routes to their core structures are of high value.

Oxime ethers and their derivatives are recognized as important chemical products with significant applications in pesticides, often valued for their high efficiency and low toxicity. patsnap.com A patent for the preparation of oxime ethers explicitly uses this compound as a starting material, highlighting its direct role in synthesizing these agrochemically relevant compounds. patsnap.com

Furthermore, the conversion of this compound to 2,4-dimethylbenzonitrile provides another route to agrochemical development. The resulting nitrile is a known intermediate in the manufacture of various agrochemicals, leveraging the versatile reactivity of the nitrile group to build the complex structures required for biological activity. ontosight.ai

Agrochemical Intermediates Derived from this compound

IntermediateSynthetic Route from OximeApplication Area
Oxime EthersEtherification of the oxime. patsnap.comUsed in the synthesis of fungicides and pesticides. patsnap.com
2,4-DimethylbenzonitrileDehydration of the oxime. ontosight.aiA versatile building block for various agrochemicals. ontosight.ai

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,4-Dimethylbenzaldehyde oxime from its aldehyde precursor?

  • Methodological Answer : The oxime is typically synthesized via oximation of 2,4-Dimethylbenzaldehyde using hydroxylamine hydrochloride (NH2_2OH·HCl) under mildly acidic or neutral conditions. A reported protocol involves refluxing the aldehyde with NH2_2OH·HCl in ethanol/water (1:1 v/v) at 60–70°C for 60 minutes, achieving yields up to 94% . Alternative methods include flow chemistry setups (e.g., mixing aldehyde and hydroxylamine solutions at 0.1–1 mL/min in methanol), enabling real-time HPLC or UV-Vis monitoring .
Synthesis Parameters Batch Method Flow Chemistry
Reaction Time60 minutes<10 minutes
Yield94%~90% (estimated)
Analytical MonitoringOffline HPLCIn-line UV-Vis

Q. How can the configuration (E/Z isomerism) of this compound be experimentally confirmed?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for distinguishing E/Z isomers. For example, irradiation of the oxime proton may show spatial proximity to methyl groups in the E-isomer. X-ray crystallography (as demonstrated in hydrazide analogs) provides definitive structural confirmation . Computational methods like DFT can predict stability trends between isomers, aiding interpretation .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in oxime formation rates between substituted benzaldehydes?

  • Methodological Answer : Electron-donating groups (e.g., methyl substituents) on the benzaldehyde ring enhance oximation rates by stabilizing the intermediate iminium ion. For 2,4-Dimethylbenzaldehyde, steric hindrance from ortho-methyl groups may slow kinetics compared to para-substituted analogs. Kinetic studies using stopped-flow UV-Vis or NMR can quantify these effects .

Q. How do lattice energy calculations and hydrogen-bonding networks influence the crystallinity of this compound derivatives?

  • Methodological Answer : Crystal packing efficiency is governed by hydrogen-bonding motifs (e.g., O–H···N interactions in oximes) and lattice energy minimization. Tools like CrystalExplorer or PIXEL calculations can model these interactions, as shown in related acyl hydrazides . Experimentally, slow evaporation from DMSO/water mixtures promotes single-crystal growth for X-ray diffraction .

Q. What strategies mitigate side reactions (e.g., Beckmann rearrangement) during functionalization of this compound?

  • Methodological Answer : Beckmann rearrangement is pH- and temperature-sensitive. Maintaining neutral conditions (<40°C) minimizes undesired conversion to nitriles or amides. For cyclization to isoxazoles, use catalytic Cu(I) or mild oxidants (e.g., NBS) to stabilize nitrile oxide intermediates .

Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary across literature sources?

  • Resolution : Variations arise from impurities (e.g., unreacted aldehyde) or polymorphic forms. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water ensures consistent purity (>97.5% by GC) . Differential Scanning Calorimetry (DSC) can identify polymorph transitions .

Safety and Handling for Advanced Applications

Q. What are the critical safety protocols for handling this compound in air-sensitive reactions?

  • Methodological Answer : Use inert atmosphere (N2_2/Ar) gloveboxes for reactions involving reactive intermediates (e.g., nitrile oxides). PPE must include nitrile gloves and respiratory protection (FFP2 masks) due to potential dust/aerosol formation . Storage at 2–8°C in amber glass vials prevents photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.